

# A Technical Guide to 2-Bromo-6-chloroanisole: Synthesis, Properties, and Applications

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Bromo-6-chloroanisole

Cat. No.: B173195

[Get Quote](#)

## Abstract

**2-Bromo-6-chloroanisole** is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its distinct substitution pattern, featuring bromine, chlorine, and methoxy groups on a benzene ring, allows for regioselective functionalization, making it a valuable building block in the synthesis of complex molecules for the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of **2-Bromo-6-chloroanisole**, including its chemical identifiers, physicochemical properties, a detailed synthesis protocol, reactivity profile, and critical safety information.

## Compound Identification and Physicochemical Properties

Precise identification and understanding the physical properties of a reagent are foundational to its effective and safe use in research and development.

### Chemical Identifiers

- Compound Name: **2-Bromo-6-chloroanisole**<sup>[1]</sup>
- Synonyms: 1-Bromo-3-chloro-2-methoxybenzene<sup>[1][2]</sup>
- CAS Number: 174913-10-1<sup>[1][2]</sup>

- Molecular Formula:  $C_7H_6BrClO$  [1][2]
- Molecular Weight: 221.48 g/mol [2]
- InChIKey: NWOYYECMNBWCNK-UHFFFAOYSA-N [2][3]

## Physicochemical Data

The properties of **2-Bromo-6-chloroanisole** are summarized in the table below. These values are critical for planning reactions, purification procedures, and storage.

Property	Value	Source
Appearance	Solid or liquid (predicted)	[1]
Boiling Point	$235.8 \pm 20.0$ °C (Predicted)	[1]
Density	$1.564 \pm 0.06$ g/cm <sup>3</sup> (Predicted)	[1]
Octanol/Water Partition Coefficient (logP)	3.111 (Predicted)	[4]
Water Solubility (log <sub>10</sub> WS)	-3.44 mol/L (Predicted)	[4]

## Synthesis and Purification

While several synthetic routes to substituted anisoles exist, a common and reliable method involves the methylation of the corresponding phenol. The following protocol describes a representative synthesis starting from 2-bromo-6-chlorophenol.

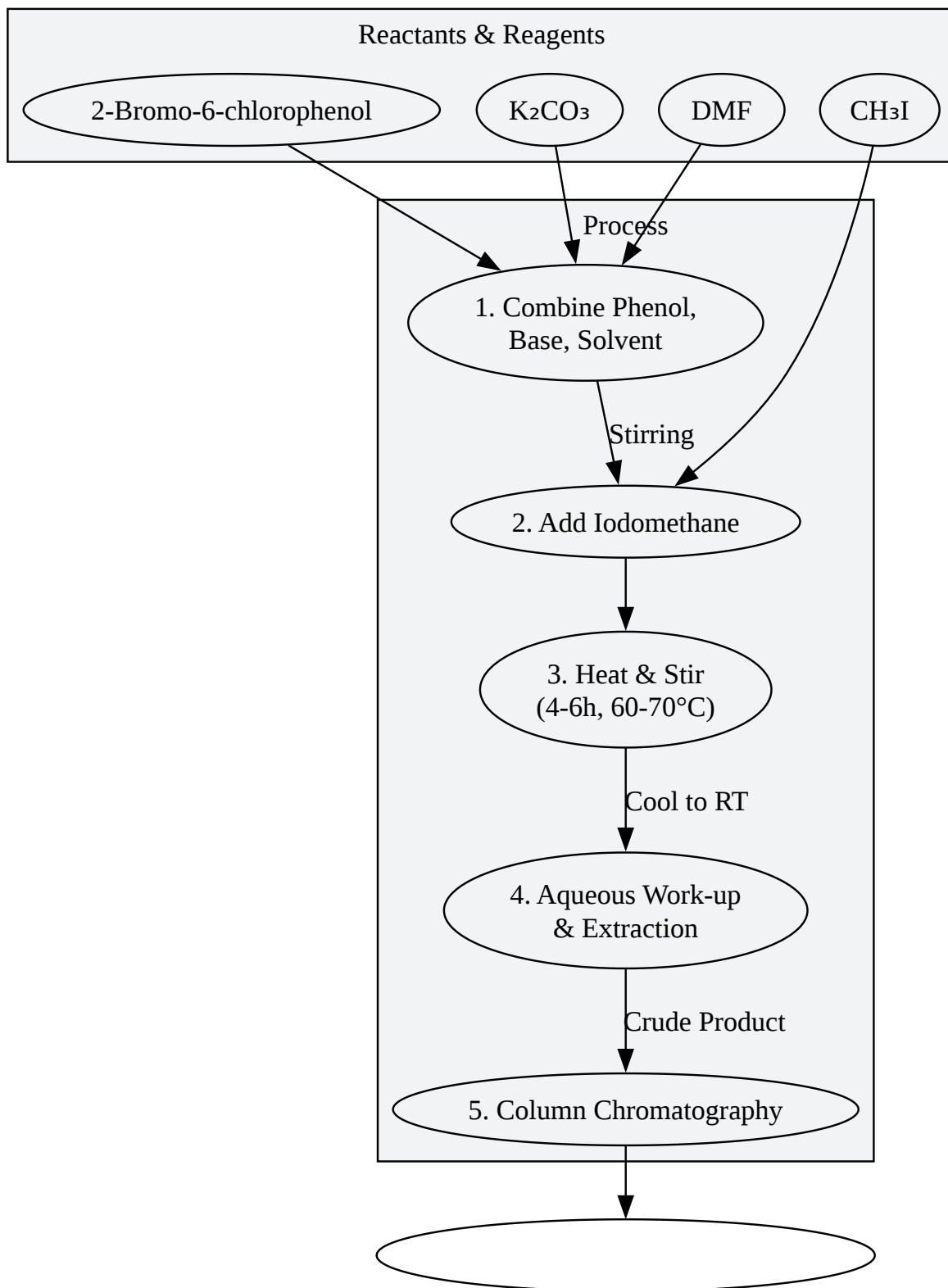
## Rationale for Synthetic Strategy

The methylation of a phenol is a classic Williamson ether synthesis. The phenolic proton is acidic and can be readily removed by a suitable base, such as potassium carbonate, to form a phenoxide nucleophile. This nucleophile then attacks an electrophilic methylating agent, like iodomethane. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the S<sub>N</sub>2 reaction by solvating the potassium cation without strongly solvating the phenoxide, thus enhancing its nucleophilicity. A phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can be added to further increase the reaction rate.

## Detailed Experimental Protocol: Methylation of 2-Bromo-6-chlorophenol

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

- **Reaction Setup:** To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-chlorophenol (1.0 eq), potassium carbonate ( $K_2CO_3$ , 1.5 eq), and N,N-dimethylformamide (DMF, approx. 0.5 M solution based on the phenol).
- **Addition of Reagent:** While stirring the suspension at room temperature, add iodomethane ( $CH_3I$ , 1.2 eq) dropwise via syringe.
- **Reaction Execution:** Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
- **Monitoring:** The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system, visualizing with UV light and/or potassium permanganate stain. The disappearance of the starting phenol spot indicates reaction completion.
- **Work-up:** Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate. The organic layers are combined.
- **Purification:** Wash the combined organic layers sequentially with water and brine to remove residual DMF and salts. Dry the organic layer over anhydrous magnesium sulfate ( $MgSO_4$ ).
- **Isolation:** Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- **Final Purification:** The crude **2-Bromo-6-chloroanisole** can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the final product as a pure oil or solid.[5]



[Click to download full resolution via product page](#)

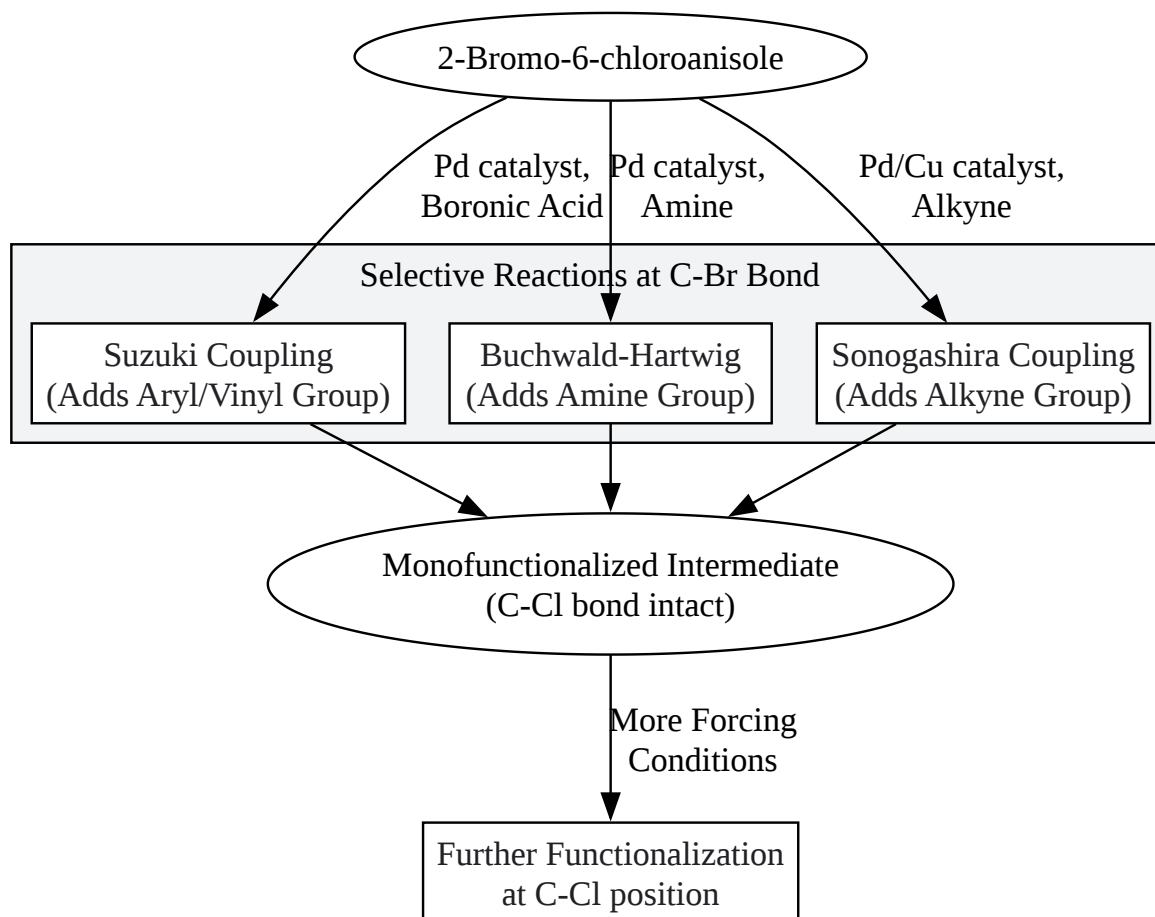
## Reactivity and Synthetic Applications

The synthetic utility of **2-Bromo-6-chloroanisole** stems from the differential reactivity of its two halogen substituents in metal-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is weaker and more reactive towards oxidative addition by transition metal catalysts (e.g., Palladium(0)) than the more robust carbon-chlorine (C-Cl) bond.<sup>[6]</sup> This allows for selective functionalization at the bromine-bearing position.

## Chemoselective Cross-Coupling Reactions

- **Suzuki-Miyaura Coupling:** This reaction is a powerful method for forming carbon-carbon bonds. **2-Bromo-6-chloroanisole** can be selectively coupled with various boronic acids or esters at the C-Br position under standard palladium-catalyzed conditions, leaving the C-Cl bond intact for subsequent transformations.<sup>[6]</sup>
- **Buchwald-Hartwig Amination:** The selective formation of carbon-nitrogen bonds can also be achieved at the C-Br position. This allows for the introduction of amine functionalities, which are prevalent in pharmaceutically active molecules.
- **Sonogashira Coupling:** The introduction of alkyne moieties via palladium-copper catalysis occurs preferentially at the C-Br bond.

This stepwise functionalization capability makes **2-Bromo-6-chloroanisole** a highly valuable intermediate for building complex, multi-substituted aromatic scaffolds in drug discovery.<sup>[6]</sup>



[Click to download full resolution via product page](#)

## Safety, Handling, and Storage

Proper handling and storage are paramount when working with any chemical intermediate.

## Hazard Identification (GHS Classification)

**2-Bromo-6-chloroanisole** is classified with the following hazards:

- H302: Harmful if swallowed[2][7]
- H315: Causes skin irritation[2][7]
- H319: Causes serious eye irritation[2][7]

- H335: May cause respiratory irritation[2][7]

The signal word is "Warning".[2]

## Recommended Handling Procedures

- Use only in a well-ventilated area, preferably a chemical fume hood.[7]
- Avoid breathing mist, vapors, or spray.[7]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]
- Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]
- In case of a spill, contain and absorb with an inert material like sand or vermiculite and place in a suitable container for disposal.[7]

## Storage

- Keep the container tightly sealed when not in use.[7]
- Store in a cool, dry, and well-ventilated place away from incompatible materials.
- Ensure containers are clearly labeled.[7]

## Conclusion

**2-Bromo-6-chloroanisole**, identified by CAS number 174913-10-1, is a key synthetic intermediate whose value lies in the differential reactivity of its halogen substituents. This property allows for the regioselective, stepwise introduction of various functional groups through well-established cross-coupling reactions. This technical guide has provided essential data on its properties, a reliable synthesis protocol, an overview of its synthetic applications, and critical safety information to support its effective use by researchers in organic chemistry and drug development.

## References

- Alfa Chemical. (n.d.). **2-Bromo-6-chloroanisole** CAS NO: 174913-10-1.

- Cheméo. (n.d.). Chemical Properties of **2-Bromo-6-chloroanisole**.
- Chemical-Suppliers. (n.d.). **2-Bromo-6-chloroanisole** | CAS 174913-10-1.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23433617, **2-Bromo-6-chloroanisole**.
- Organic Syntheses. (n.d.).  $\alpha$ -BROMOHEXANOYL CHLORIDE.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521935, 2-Bromo-4-chloroanisole.
- PubChemLite. (n.d.). **2-bromo-6-chloroanisole** (C7H6BrClO).
- National Institute of Standards and Technology. (n.d.). **2-Bromo-6-chloroanisole**. In NIST Chemistry WebBook.
- Cheméo. (n.d.). **2-Bromo-6-chloroanisole**.pdf.
- Yuhan Pharma. (n.d.). **2-Bromo-6-chloroanisole**.
- National Institute of Standards and Technology. (n.d.). 2-Bromo-4-chloroanisole. In NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016537, 4-Bromo-2-chloroanisole.
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. China 2-Bromo-6-chloroanisole CAS NO: 174913-10-1 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 2. 2-Bromo-6-chloroanisole | C7H6BrClO | CID 23433617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-6-chloroanisole [webbook.nist.gov]
- 4. cheméo.com [cheméo.com]
- 5. 2-BROMO-5-CHLOROANISOLE synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]



- To cite this document: BenchChem. [A Technical Guide to 2-Bromo-6-chloroanisole: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173195#2-bromo-6-chloroanisole-cas-number-and-properties>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)